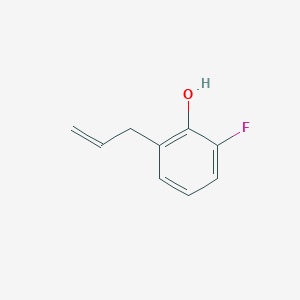

2-Fluoro-6-(prop-2-en-1-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-4-7-5-3-6-8(10)9(7)11/h2-3,5-6,11H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQMRUZBCJQKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for 2 Fluoro 6 Prop 2 En 1 Yl Phenol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For 2-Fluoro-6-(prop-2-en-1-yl)phenol, the primary disconnections involve the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds of the allyl group. youtube.com

A logical retrosynthetic approach would prioritize the formation of the C-F bond at a late stage to avoid potential complications with harsh fluorinating reagents on a more complex molecule. This suggests a primary disconnection of the C-F bond, leading back to 2-(prop-2-en-1-yl)phenol (2-allylphenol) as a key intermediate. The synthesis of 2-allylphenol (B1664045) is well-established, often proceeding through a Claisen rearrangement of allyl phenyl ether.

Alternatively, one could consider disconnecting the allyl group first. This would lead to 2-fluorophenol (B130384) as the key intermediate. The subsequent introduction of the allyl group would then need to be achieved with high regioselectivity to obtain the desired 2,6-disubstituted product. This approach might be advantageous if direct fluorination of 2-allylphenol proves to be unselective.

A third, more convergent strategy would involve the synthesis of a difunctional intermediate, such as a protected dihydroxybenzene, followed by sequential and regioselective introduction of the fluorine and allyl groups. The order of these introductions would be critical to the success of the synthesis.

Table 1: Key Disconnection Strategies for this compound

| Disconnection Strategy | Key Intermediate | Subsequent Transformation(s) |

| C-F Bond Disconnection | 2-(prop-2-en-1-yl)phenol | Regioselective fluorination |

| C-C (Allyl) Bond Disconnection | 2-Fluorophenol | Regioselective allylation |

| Convergent Approach | Protected dihydroxybenzene derivative | Sequential fluorination and allylation |

Phenol (B47542) Functionalization Techniques for Fluorine Introduction

The introduction of a fluorine atom onto a phenol ring can be achieved through several methods, each with its own set of advantages and limitations. The choice of method often depends on the electronic nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+". wikipedia.orgsigmaaldrich.com Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. wikipedia.org For a phenol substrate like 2-allylphenol, the hydroxyl group is a strong activating group, directing the electrophilic attack to the ortho and para positions. Since the desired product is ortho-fluorinated, this method holds promise. However, achieving high regioselectivity between the two available ortho positions can be challenging and may be influenced by the steric bulk of the allyl group. The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) with Fluoride (B91410) Sources

Nucleophilic aromatic substitution (SNAr) is another powerful tool for the formation of aryl-fluoride bonds. libretexts.orgyoutube.com This reaction typically requires an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) ortho or para to a good leaving group (e.g., -Cl, -NO2). libretexts.orgnih.gov To apply this method to the synthesis of this compound, one would need to start with a precursor that has a suitable leaving group at the 2-position and an activating group. A potential strategy could involve the nitration of a 2-allyl-6-chlorophenol (B1615725) derivative, followed by SNAr with a fluoride source like potassium fluoride, and subsequent reduction of the nitro group. The conditions for SNAr can vary, but often involve polar aprotic solvents and elevated temperatures. nih.govnih.gov

Chemo- and Regioselective Fluorination Protocols

Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules. numberanalytics.com For the fluorination of 2-allylphenol, the challenge lies in directing the fluorine atom specifically to the 6-position, avoiding reaction at the other ortho position and the double bond of the allyl group.

Recent advances have led to the development of more selective fluorination methods. For instance, directed ortho-metalation (DoM) followed by reaction with an electrophilic fluorine source can provide excellent regiocontrol. In this approach, the hydroxyl group of the phenol would be protected, and then a directing group would be used to lithiate the desired ortho position, followed by quenching with a reagent like NFSI.

Another strategy involves the use of transition-metal-catalyzed fluorination reactions. While less common for direct C-H fluorination of phenols, methods involving pre-functionalized substrates, such as arylboronic acids or aryl stannanes, can offer high regioselectivity.

Deoxyfluorination of phenols presents a modern and powerful alternative. Reagents like PhenoFluor™ and the more user-friendly PhenoFluorMix™ have been developed for the direct conversion of phenols to aryl fluorides. organic-chemistry.orgnih.gov These reagents have shown broad substrate scope and can be highly chemoselective, tolerating various functional groups, including olefins. organic-chemistry.org The mechanism is thought to proceed through a 2-phenoxy-imidazolium intermediate. nih.gov

Table 2: Comparison of Phenol Fluorination Techniques

| Method | Reagent Examples | Advantages | Disadvantages |

| Electrophilic Fluorination | Selectfluor®, NFSI | Mild conditions, commercially available reagents. sigmaaldrich.com | Potential for regioisomer formation. |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | High yields for activated substrates. nih.gov | Requires electron-withdrawing groups and a good leaving group. |

| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi then NFSI | Excellent regiocontrol. | Requires protection/deprotection steps and cryogenic conditions. |

| Deoxyfluorination | PhenoFluor™, PhenoFluorMix™ | Direct conversion of phenols, good chemoselectivity. organic-chemistry.orgnih.gov | Stoichiometric use of reagents. nih.gov |

Introduction of the Prop-2-en-1-yl (Allylic) Moiety

The introduction of the allyl group is another critical step in the synthesis of the target molecule. While traditional methods like the Claisen rearrangement are effective, modern techniques offer alternative and potentially more efficient routes.

Olefin Metathesis Approaches

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction that has revolutionized organic synthesis. wikipedia.orgorganic-chemistry.org Cross-metathesis, in particular, could be a viable strategy for introducing the allyl group. sigmaaldrich.com This would involve the reaction of a vinyl-substituted phenol with a suitable olefin partner in the presence of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.orgharvard.edu

For instance, a 2-fluoro-6-vinylphenol derivative could undergo cross-metathesis with ethylene (B1197577) to generate the desired allyl group. The efficiency of olefin metathesis can be influenced by the nature of the substrates and the catalyst used. The presence of an allylic hydroxyl group has been shown to enhance the rate of metathesis reactions. beilstein-journals.org It is important to note that ruthenium hydride species, which can be formed as catalyst degradation products, may promote double bond isomerization, an undesired side reaction. researchgate.net

The choice of catalyst is crucial for the success of the reaction. Second-generation Grubbs catalysts, which contain an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and broader functional group tolerance compared to their first-generation counterparts. harvard.edu

Grignard or Organolithium Reagent Mediated Coupling

Organolithium and Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. numberanalytics.commasterorganicchemistry.com Their application to the synthesis of this compound involves the coupling of an aryl component and an allyl component, where one is an organometallic reagent and the other is an electrophile.

These reagents are characterized as strong nucleophiles and potent bases. wikipedia.orglibretexts.org The high basicity (pKa of alkanes is ~42-50) necessitates careful substrate consideration, as acidic protons, such as the one on the phenolic hydroxyl group, will react preferentially. libretexts.orgmasterorganicchemistry.com Therefore, a protection strategy for the hydroxyl group (e.g., as a methoxymethyl or silyl (B83357) ether) is typically required before the introduction of the organometallic reagent.

Two primary pathways can be envisioned:

Allylation of a Fluorophenol-derived Organometallic: This approach involves the initial preparation of a protected 2-fluoro-6-halophenol. This intermediate can then be converted into an organolithium reagent via lithium-halogen exchange or into a Grignard reagent by reaction with magnesium metal. masterorganicchemistry.com The subsequent reaction with an allyl halide, such as allyl bromide, would yield the protected target compound, which can then be deprotected.

Arylation of an Allyl Organometallic: Alternatively, an allyl Grignard or allyllithium reagent can be prepared from an allyl halide and reacted with a suitable electrophilic fluorophenol derivative, such as a protected 2-fluoro-6-iodophenol.

While effective for C-C bond formation, the use of these highly reactive organometallics can be limited by side reactions and functional group compatibility. wikipedia.orglibretexts.org

Table 1: Hypothetical Grignard/Organolithium Routes to this compound

| Route | Aryl Component (Protected) | Organometallic Reagent | Allyl Component | Key Transformation |

| 1 | 2-Fluoro-6-iodo-1-(methoxymethoxy)benzene | n-Butyllithium | Allyl bromide | Lithium-Halogen Exchange then Nucleophilic Substitution |

| 2 | 2-Fluoro-6-bromo-1-(tert-butyldimethylsilyloxy)benzene | Magnesium | Allyl chloride | Grignard Formation then Nucleophilic Substitution |

| 3 | 2-Fluoro-6-iodo-1-(methoxymethoxy)benzene | Allylmagnesium bromide | N/A | Nucleophilic Aromatic Substitution |

Palladium-Catalyzed Allylation Reactions

Palladium-catalyzed reactions offer a milder and more functional-group-tolerant alternative to traditional organometallic reagents. The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a prime example and is well-suited for synthesizing the target molecule. wikipedia.orgyoutube.com This reaction involves the palladium-catalyzed substitution of a leaving group in an allylic position with a nucleophile. wikipedia.org

In the context of synthesizing this compound, 2-fluorophenol itself can act as the nucleophile. The reaction would typically involve an allylic substrate with a good leaving group, such as allyl acetate (B1210297) or allyl carbonate, in the presence of a palladium(0) catalyst. organic-chemistry.org

The catalytic cycle proceeds through several key steps: organic-chemistry.org

Coordination: The Pd(0) catalyst coordinates to the double bond of the allylic substrate.

Oxidative Addition: The palladium atom inserts into the carbon-leaving group bond, forming a η³-π-allylpalladium(II) complex and expelling the leaving group.

Nucleophilic Attack: The deprotonated 2-fluorophenol (phenoxide) attacks one of the terminal carbons of the π-allyl complex.

Reductive Elimination: The catalyst is regenerated, and the desired C-O or C-C bonded product is released. For phenols, C-allylation can occur via a Claisen rearrangement of an initially formed O-allylated intermediate.

The choice of phosphine (B1218219) ligands is crucial as it can influence reactivity and selectivity. wikipedia.org The development of asymmetric variants of the Tsuji-Trost reaction, driven by chiral ligands, allows for high enantioselectivity under mild conditions. wikipedia.orgpku.edu.cn

Table 2: Typical Components for a Tsuji-Trost Synthesis

| Component | Example Reagents | Role in Reaction |

| Nucleophile | 2-Fluorophenol | Attacks the π-allyl palladium complex |

| Allylic Substrate | Allyl acetate, Diallyl carbonate | Provides the allyl group |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | The active catalyst for the cycle |

| Ligand | Triphenylphosphine (PPh₃), Trost ligands | Modulates catalyst activity and selectivity |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) | Deprotonates the phenol to form the active nucleophile |

Transition-Metal Catalyzed Cross-Coupling Strategies

Transition-metal catalyzed cross-coupling reactions are among the most powerful methods for constructing C-C bonds and have been recognized with a Nobel Prize. wikipedia.org Several of these reactions, including the Suzuki, Negishi, and Stille couplings, provide viable pathways to this compound. These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.orgwikipedia.org

Suzuki Coupling: This reaction pairs an organoboron species (like a boronic acid or ester) with an organic halide. wikipedia.orglibretexts.org For the target molecule, one could couple a protected 2-fluoro-6-hydroxyphenylboronic acid with an allyl halide. A key advantage is the low toxicity and stability of the boronic acid reagents. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. organic-chemistry.org Organozinc reagents are among the most reactive organometallics used in palladium-catalyzed couplings, allowing for high reaction rates and yields. thermofisher.com This pathway would involve reacting an allylzinc halide with a protected 2-fluoro-6-halophenol. wikipedia.orgthermofisher.com

Stille Coupling: This method involves the reaction of an organostannane (organotin) compound with an organic halide. openochem.orgorganic-chemistry.org A plausible route is the coupling of allyltributyltin with a protected 2-fluoro-6-halophenol. The Stille reaction is known for its excellent tolerance of a wide variety of functional groups. openochem.orglibretexts.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

Table 3: Comparison of Cross-Coupling Strategies

| Reaction | Organometallic Reagent (R¹-M) | Organic Electrophile (R²-X) | Catalyst (Typical) | Key Features |

| Suzuki | R¹-B(OH)₂ (Boronic Acid) | Allyl-Br | Pd(PPh₃)₄ / Base | Stable, low-toxicity boron reagents. wikipedia.orgorganic-chemistry.org |

| Negishi | R¹-ZnCl (Organozinc) | Allyl-Br | PdCl₂(dppf) | High reactivity and functional group tolerance. wikipedia.orgthermofisher.com |

| Stille | R¹-Sn(Bu)₃ (Organostannane) | Allyl-Br | Pd(PPh₃)₄ | Broad functional group tolerance; toxic reagents. openochem.orgorganic-chemistry.org |

Convergent and Divergent Synthetic Pathways to this compound

The strategic planning of a multi-step synthesis can be categorized as either convergent or divergent, each with distinct advantages for producing this compound and its analogs.

Divergent Synthesis: A divergent synthesis begins with a central starting material that is elaborated through a series of reactions to create a library of structurally related compounds. Starting with 2-fluorophenol, one could first perform an allylation reaction. The resulting 2-fluoro-6-allylphenol could then be subjected to various subsequent modifications on the allyl group or the aromatic ring to produce a range of derivatives. Alternatively, a more complex intermediate could be synthesized and then undergo different final-step reactions to yield the target molecule and other related fluorinated phenols. This approach is highly effective for medicinal chemistry and structure-activity relationship (SAR) studies.

Green Chemistry Principles in the Synthesis of Fluorinated Phenols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly important in the synthesis of specialized chemicals like fluorinated phenols.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the cross-coupling methods discussed, are inherently more atom-economical than routes using stoichiometric reagents.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. nih.govresearchgate.net The palladium- and nickel-catalyzed reactions are excellent examples.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of volatile, toxic, and environmentally harmful organic solvents. nih.gov This has led to the development of reactions in greener media like water or in solvent-free systems. numberanalytics.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

A key tenet of green chemistry is the reduction or elimination of organic solvents, which are often a major source of waste and environmental concern. mdpi.com Research has demonstrated the feasibility of conducting reactions under solvent-free conditions, often facilitated by techniques like ball milling (mechanochemistry) or by simply heating the neat reactants. mdpi.comresearchgate.net

For the synthesis of fluorinated phenols, several approaches could be adapted to be solvent-free:

Solid-State Reactions: Some cross-coupling reactions can be performed in the solid state or with minimal solvent, potentially reducing waste and simplifying purification.

Mechanochemistry: The manual or mechanical grinding of solid reactants can provide the energy needed to initiate a reaction, avoiding the need for a solvent to bring reactants together. researchgate.net

Thermal Rearrangements: A classic method for synthesizing ortho-allyl phenols is the Claisen rearrangement of an allyl aryl ether. This reaction is often performed thermally at high temperatures without a solvent, representing a potentially green, atom-economical route to an allylphenol scaffold.

The use of catalysts is a cornerstone of green chemistry. As detailed in previous sections, transition-metal catalysis provides efficient pathways that require only small amounts of the metal complex, generating significantly less waste than stoichiometric methods.

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, represents a frontier in green synthesis. nih.gov Enzymes operate under mild conditions (neutral pH, ambient temperature) in aqueous media and exhibit extremely high selectivity, reducing the need for protecting groups and minimizing byproducts.

Potential applications in the synthesis of this compound or its precursors include:

Lipase-catalyzed reactions: Lipases are robust enzymes that can be used for the highly selective acylation or deprotection of hydroxyl groups, which could be integrated into a multi-step synthesis. nih.gov

Engineered Enzymes: Advances in protein engineering are creating enzymes capable of catalyzing reactions not found in nature, such as C-C bond formation for cyclopropanation. utdallas.edu It is conceivable that enzymes could be engineered to perform specific allylation or fluorination reactions.

Tyrosinase-based transformations: Tyrosinases are enzymes involved in the oxidation of phenols. While primarily studied for bioremediation, their catalytic activity could potentially be harnessed for synthetic transformations on phenol substrates. nih.gov

The biocatalytic synthesis of fluorinated polyesters has been demonstrated, showing that enzymes like Candida antarctica lipase (B570770) can effectively process fluorinated substrates, although enzyme specificity can be a limiting factor. nih.gov This research underscores the growing potential of biocatalysis in the field of fluorine chemistry.

Atom Economy Considerations

Atom economy, a concept central to green chemistry, evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction, from an atom economy perspective, would involve the conversion of all reactant atoms into the final product, resulting in a 100% atom economy and no byproducts. scranton.edu This principle is a critical metric in assessing the sustainability of a synthetic route.

The primary and most atom-economical route to this compound is the Claisen rearrangement of allyl 2-fluorophenyl ether. Current time information in Bangalore, IN.wikipedia.orglibretexts.orglibretexts.org This intramolecular rearrangement is a libretexts.orglibretexts.org-sigmatropic shift that, in theory, proceeds with 100% atom economy as all atoms of the starting material are incorporated into the final product. scranton.edu

The reaction proceeds through a concerted pericyclic mechanism, initiated by heating the allyl phenyl ether. Current time information in Bangalore, IN.libretexts.orglibretexts.org This thermal inducement leads to the formation of a six-membered cyclic transition state, resulting in the ortho-allylphenol. libretexts.orglibretexts.org

Strategic Approaches to Enhance Efficiency:

Lewis Acid Catalysis: The use of Lewis acids can significantly accelerate the Claisen rearrangement, often allowing the reaction to proceed at lower temperatures. wikipedia.org This catalytic approach maintains the high atom economy of the core reaction while potentially reducing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically shorten reaction times for Claisen rearrangements compared to conventional heating methods. wikipedia.org This can lead to improved energy efficiency and potentially higher yields by minimizing thermal decomposition of reactants and products.

Comparative Atom Economy of Synthetic Pathways:

To illustrate the superior atom economy of the Claisen rearrangement, a comparison with a hypothetical, less atom-economical, multi-step synthesis is presented below.

| Synthetic Route | Description | Theoretical Atom Economy | Key Advantages |

| Claisen Rearrangement | Intramolecular rearrangement of allyl 2-fluorophenyl ether. Current time information in Bangalore, IN.libretexts.orglibretexts.org | 100% scranton.edu | Single step, no byproducts, high efficiency. |

| Hypothetical Multi-Step Synthesis | A sequence involving protection, ortho-lithiation, allylation, and deprotection steps. | < 100% | Not applicable due to inherent waste generation. |

Detailed Research Findings:

While specific experimental data for the synthesis of this compound is not widely published in readily accessible literature, the general principles of the Claisen rearrangement are well-established. Research on analogous systems consistently demonstrates the high efficiency and yields achievable with this method. For instance, the rearrangement of various allyl phenyl ethers is known to proceed with good to excellent yields, underscoring the reliability of this synthetic strategy.

The following table outlines hypothetical, yet realistic, reaction conditions for the synthesis of this compound via Claisen rearrangement, based on general literature precedents.

| Method | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| Thermal | None | High-boiling solvent (e.g., N,N-diethylaniline) | 180-220 | 4-8 | 85-95 |

| Lewis Acid Catalyzed | BF₃·OEt₂ or AlCl₃ (catalytic) | Dichloromethane | 0 - rt | 1-3 | 90-98 |

| Microwave-Assisted | None | Solvent-free or high-dielectric solvent | 150-200 | 0.25-1 | 88-97 |

These data, while illustrative, highlight the practical advantages of the Claisen rearrangement in terms of yield and reaction efficiency. The choice of a specific method would depend on factors such as available equipment, desired reaction time, and the scale of the synthesis.

Molecular Structural Elucidation and Conformational Analysis Methodologies of 2 Fluoro 6 Prop 2 En 1 Yl Phenol

Advanced Spectroscopic Characterization Techniques

The definitive structure of 2-Fluoro-6-(prop-2-en-1-yl)phenol, a molecule containing aromatic, hydroxyl, fluoro, and allyl functional groups, is determined through a synergistic application of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of its structure.

Proton (¹H) NMR Spectral Interpretation Approaches

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. chemicalbook.com The spectrum of this compound is expected to show distinct signals for the phenolic hydroxyl proton, the aromatic protons, and the protons of the allyl group. docbrown.info

Phenolic Proton (-OH): A broad singlet is anticipated, typically in the range of 5.0-8.0 ppm. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature. This peak can be confirmed by its disappearance upon shaking the sample with D₂O. chemicalbook.com

Aromatic Protons (-C₆H₃-): The three protons on the benzene (B151609) ring are chemically non-equivalent and will appear as a complex multiplet pattern, generally between 6.7 and 7.2 ppm. chemicalbook.com The coupling between these protons and with the fluorine atom will lead to intricate splitting patterns.

Allyl Group Protons (-CH₂-CH=CH₂):

The two terminal vinyl protons (=CH₂) are diastereotopic and will likely appear as two separate signals, expected around 5.0-5.3 ppm. Each will be a doublet of doublets due to coupling with the other terminal proton and the adjacent methine proton.

The internal vinyl proton (-CH=) is expected as a multiplet in the region of 5.9-6.1 ppm, coupled to the two terminal vinyl protons and the two allylic protons.

The allylic protons (-CH₂-) adjacent to the aromatic ring will appear as a doublet around 3.4 ppm, coupled to the internal vinyl proton. spectrabase.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | 5.0 - 8.0 | broad singlet |

| Ar-H | 6.7 - 7.2 | multiplet |

| -CH=CH₂ | 5.9 - 6.1 | multiplet |

| -CH=CH₂ (terminal) | 5.0 - 5.3 | doublet of doublets |

| -CH₂- | ~3.4 | doublet |

Carbon-13 (¹³C) NMR Correlational Studies

Carbon-13 NMR identifies all unique carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C-O) is anticipated around 145-150 ppm. The carbon bonded to the fluorine atom (C-F) will show a large coupling constant (¹JCF) and is predicted to be in a similar downfield region, around 150-155 ppm. The remaining four aromatic carbons will appear between 115 and 130 ppm. researchgate.netresearchgate.net

Allyl Group Carbons: The three carbons of the allyl group will have characteristic shifts: the internal sp² carbon (-CH=) around 136-138 ppm, the terminal sp² carbon (=CH₂) around 115-117 ppm, and the sp³ allylic carbon (-CH₂-) around 30-35 ppm. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 145 - 150 (d, ²JCF) |

| C-F | 150 - 155 (d, ¹JCF) |

| C-allyl | 120 - 125 (d, ²JCF) |

| Ar-C | 115 - 130 |

| -CH=CH₂ | 136 - 138 |

| -CH=CH₂ | 115 - 117 |

| -CH₂- | 30 - 35 |

Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis

Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear spectra. For this compound, a single resonance is expected. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of -110 to -140 ppm relative to a standard like CFCl₃. The signal will likely appear as a multiplet due to coupling with the ortho and meta aromatic protons. This technique is invaluable for confirming the presence and electronic environment of the fluorine atom. nih.govnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, it would confirm the connectivity within the allyl group (allylic -CH₂- to vinylic -CH=, and vinylic -CH= to terminal =CH₂) and among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is key to establishing the final structure. For instance, it would show a correlation between the allylic protons (-CH₂-) and the aromatic carbon they are attached to (C-allyl), as well as the adjacent aromatic carbons, confirming the position of the allyl group on the ring. Correlations between the aromatic protons and the carbons of the allyl group would further solidify the assignment.

Vibrational Spectroscopy Methodologies (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. rsc.orgspectrabase.com

O-H Stretch: A strong, broad absorption band is expected in the FT-IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. longdom.org

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The sp² C-H stretches of the vinyl group and the sp³ C-H stretches of the allylic -CH₂- group will also appear in the 2850-3100 cm⁻¹ region.

C=C Stretch: The aromatic ring C=C stretching vibrations typically produce several bands in the 1450-1600 cm⁻¹ region. The allyl group's C=C stretch is expected around 1640 cm⁻¹.

C-O Stretch: A strong band for the phenolic C-O stretch should appear in the 1200-1260 cm⁻¹ range.

C-F Stretch: The C-F stretching vibration is expected to produce a strong, characteristic band in the FT-IR spectrum, typically between 1200 and 1300 cm⁻¹. researchgate.netnih.gov

Out-of-Plane Bending: Bands in the 750-900 cm⁻¹ region can help confirm the substitution pattern on the aromatic ring.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric and non-polar C=C bonds of the aromatic and allyl groups, which may be weak in the IR spectrum. researchgate.net

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (FT-IR) |

| -OH | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3030 - 3100 | Medium to Weak |

| Allyl C=C-H | Stretching | 3010 - 3090 | Medium |

| Allyl C-C-H | Stretching | 2850 - 2960 | Medium |

| Allyl C=C | Stretching | ~1640 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-F | Stretching | 1200 - 1300 | Strong |

| C-O | Stretching | 1200 - 1260 | Strong |

Mass Spectrometry (MS) Fragmentation Pattern Elucidation

The molecular ion peak [M]+ would be observed at an m/z of 152. uni.lu Key fragmentation would likely involve the loss of the allyl group (C3H5), leading to a significant peak. Other fragments could arise from the cleavage of the phenol (B47542) ring, producing a variety of smaller ions.

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 153.07102 | 127.6 |

| [M+Na]+ | 175.05296 | 136.8 |

| [M-H]- | 151.05646 | 129.2 |

| [M+NH4]+ | 170.09756 | 148.6 |

| [M+K]+ | 191.02690 | 133.6 |

| [M+H-H2O]+ | 135.06100 | 121.9 |

| [M+HCOO]- | 197.06194 | 150.1 |

| [M+CH3COO]- | 211.07759 | 174.8 |

| [M+Na-2H]- | 173.03841 | 133.5 |

| [M]+ | 152.06319 | 126.0 |

Data sourced from PubChem. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for examining the electronic transitions within this compound. Phenolic compounds typically exhibit strong absorption in the UV region. researchgate.net For instance, phenol itself shows absorption maxima that can be influenced by substituents on the aromatic ring. nist.gov The electronic spectra of substituted phenols are affected by the nature of the substituent and the solvent used. researchgate.net

For this compound, the fluorine and allyl groups attached to the phenol ring will influence the energy of the π-π* and n-π* electronic transitions. It is expected that the UV spectrum would show characteristic absorption bands related to the phenolic chromophore, with shifts in wavelength and intensity due to the electronic effects of the substituents. For example, studies on 2,6-dichlorophenol (B41786) revealed absorption peaks at 285, 278, and 205 nm. researchgate.net

X-ray Crystallography Protocols for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. suniv.ac.in While a specific crystal structure for this compound is not publicly available, the general protocols for such a determination would involve:

Crystal Growth: Growing a single crystal of high quality is the first and often most challenging step. This typically involves slow evaporation of a solvent from a saturated solution of the compound.

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule, which is refined to best fit the experimental data.

This technique would precisely determine the geometry of the molecule in the solid state, including the orientation of the allyl and hydroxyl groups relative to the fluorinated benzene ring.

Conformational Landscape and Rotational Isomerism Studies

The flexibility of the allyl and hydroxyl groups in this compound gives rise to a complex conformational landscape with multiple possible rotational isomers (rotamers).

Experimental techniques like Fourier transform microwave spectroscopy can be used to investigate the conformational preferences of molecules with allyl groups. nih.gov For o- and m-fluorophenols, cis and trans rotational isomers have been identified based on the orientation of the hydroxyl group relative to the fluorine atom. researchgate.net In the case of this compound, similar rotational isomerism would be expected due to the rotation around the C-O bond of the hydroxyl group and the C-C single bonds of the allyl group. The presence of an intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom in the cis conformer would likely stabilize this arrangement.

Computational chemistry offers powerful tools to explore the conformational landscape of flexible molecules. nih.gov Methods such as molecular mechanics and density functional theory (DFT) are used to perform conformational searches and identify low-energy conformers. nih.govnih.gov For molecules with multiple rotatable bonds, such as the allyl group in this compound, these calculations can predict the relative energies of different conformers and the barriers to their interconversion. nih.gov For example, computational studies on galactofuranoside have demonstrated the utility of various DFT functionals and MP2 methods in accurately predicting conformational behavior. frontiersin.org These approaches could be applied to this compound to map out its potential energy surface and understand the factors governing its conformational preferences.

Theoretical and Computational Chemistry Investigations of 2 Fluoro 6 Prop 2 En 1 Yl Phenol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful set of computational quantum mechanical modeling methods used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of 2-Fluoro-6-(prop-2-en-1-yl)phenol, DFT would be instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Equilibrium Structures

The initial step in a computational study involves geometry optimization. This process determines the lowest energy arrangement of the atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

| Bond Length (Å) | C-F | 1.35 |

| C-O | 1.36 | |

| O-H | 0.96 | |

| C=C (allyl) | 1.34 | |

| Bond Angle (°) | C-C-F | 118.5 |

| C-C-O | 121.0 | |

| C-O-H | 109.5 | |

| Dihedral Angle (°) | C-C-C-C (allyl) | 120.0 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of the chemical bonds. This information is invaluable for interpreting experimental spectroscopic data.

Table 2: Hypothetical Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) (Exemplary) | Description |

| ν(O-H) | 3650 | O-H bond stretching |

| ν(C-F) | 1250 | C-F bond stretching |

| ν(C=C) | 1640 | Allyl C=C bond stretching |

| δ(O-H) | 1410 | O-H in-plane bending |

Note: The data in this table is hypothetical and for illustrative purposes only.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 3: Hypothetical FMO Properties

| Parameter | Energy (eV) (Exemplary) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Charge distribution analysis provides insight into how electrons are distributed among the atoms within the molecule. Methods like Mulliken population analysis, Atoms in Molecules (AIM), and Natural Bond Orbital (NBO) analysis assign partial charges to each atom. This information is crucial for understanding the molecule's polarity and its interactions with other molecules. For this compound, this would reveal the effects of the electron-withdrawing fluorine atom and the hydroxyl group on the electron density of the benzene (B151609) ring and the allyl substituent.

A Molecular Electrostatic Potential (MEP) surface map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), indicating sites for nucleophilic attack. For this molecule, one would expect to see a negative potential around the oxygen and fluorine atoms and the π-system of the benzene ring.

Reactivity Descriptors and Global Chemical Parameters (Hardness, Softness, Electrophilicity)

In the framework of conceptual Density Functional Theory (DFT), global chemical reactivity descriptors are crucial for predicting and understanding the stability and reactivity of a molecule. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For a molecule like this compound, these descriptors provide insight into its behavior in chemical reactions. While specific DFT calculations for this exact molecule are not prevalent in surveyed literature, the principles can be understood from studies on related phenolic compounds. The primary descriptors include chemical hardness (η), global softness (S), and the global electrophilicity index (ω).

Chemical Hardness (η) represents the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating high kinetic stability and low reactivity.

Global Softness (S) is the reciprocal of hardness (S = 1/η). A "soft" molecule has a small HOMO-LUMO gap and is generally more polarizable and reactive.

Global Electrophilicity Index (ω) measures the energy stabilization when a molecule acquires an additional electronic charge from the environment. It quantifies the molecule's propensity to act as an electrophile.

Table 1: Global Chemical Reactivity Descriptors

| Parameter | Symbol | Formula (Koopmans' Theorem) | Chemical Interpretation |

|---|---|---|---|

| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation or change; related to stability. |

| Global Softness | S | S = 1 / η | A measure of polarizability and reactivity. |

| Electrophilicity Index | ω | ω = μ2 / (2η) | Propensity of a species to accept electrons. |

This table describes the fundamental reactivity parameters and their calculation from HOMO and LUMO energies.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability. Theoretical predictions, typically using DFT, are vital for designing new NLO materials. An efficient NLO molecule often possesses a strong donor-acceptor framework connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT) upon excitation.

For this compound, the hydroxyl group can act as an electron donor and the fluorine atom as an electron acceptor (via inductive effect). However, the π-system is limited to the benzene ring, and the donor and acceptor are not in a conventional para- or ortho-para arrangement that maximizes ICT. While the presence of these groups suggests the potential for some NLO activity, it is not anticipated to be exceptionally large.

Detailed theoretical calculations would be required to quantify the first hyperpolarizability (β), the key parameter for second-order NLO response. Such calculations would involve optimizing the molecular geometry and computing the response to an applied electric field. The solvent can also play a significant role, as polar solvents can enhance the NLO properties of molecules with charge-transfer character. acs.org Currently, specific theoretical predictions for the NLO properties of this compound are not available in the examined scientific literature.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing the transition states that govern reaction rates. For this compound, the most characteristic reaction is the Claisen rearrangement. This intramolecular, pericyclic reaction involves the researchgate.netresearchgate.net-sigmatropic rearrangement of the allyl group from the oxygen atom (in the precursor allyl ether) to the ortho position on the benzene ring to form the phenol (B47542).

Theoretical studies on the Claisen rearrangement of allyl phenyl ethers have provided deep mechanistic insights. researchgate.netscribd.com Key findings from computational modeling include:

Concerted Mechanism: The reaction is generally accepted to proceed through a single, concerted transition state.

Transition State Geometry: Quantum chemical calculations have been used to investigate the geometry of the transition state, which is typically described as having a chair-like or boat-like conformation. tue.nl For substituted phenols, these calculations can rationalize stereoselectivity by determining the relative energies of these transition state structures. tue.nl

Activation Barriers: DFT calculations can accurately predict the activation energy of the rearrangement, which is crucial for understanding the reaction kinetics and the influence of substituents. The presence of a fluorine atom at the C6 position in the reactant ether would likely influence the electronic nature of the aromatic ring and thus the energy of the transition state.

While the general mechanism is well-understood, specific quantum chemical modeling of the reaction pathway and transition state for the Claisen rearrangement leading to this compound has not been specifically detailed in the surveyed literature. Such a study would provide precise data on how the fluorine substituent affects the activation barrier and the geometry of the six-membered transition state.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD can model conformational dynamics, molecular vibrations, and interactions with surrounding molecules, such as solvents.

For this compound, MD simulations could be employed to:

Explore Conformational Landscape: Analyze the rotational freedom of the allyl group and the hydroxyl group and the equilibrium between different conformers, including those with and without the intramolecular OH–π hydrogen bond.

Study Solvation: Simulate the molecule in various solvents to understand the structure of the solvation shell and the dynamics of solvent-solute interactions.

Investigate Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function can be used to compute theoretical vibrational spectra, which can then be compared with experimental IR or Raman data.

Despite the potential applications, a review of the available literature indicates that specific molecular dynamics simulation studies focusing on the dynamic behavior of isolated or solvated this compound have not been published.

Solvent Effects in Theoretical Calculations

Solvent effects can significantly alter the properties and reactivity of molecules. In theoretical calculations, these effects are often incorporated using either explicit models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuous medium with a specific dielectric constant (e.g., the Polarizable Continuum Model, PCM).

For this compound, the solvent is expected to have a notable impact due to the presence of the polar hydroxyl group capable of hydrogen bonding.

Conformational Equilibrium: As established for related 2-allylphenols, this molecule likely exists as an equilibrium mixture of a "closed" conformer, stabilized by an intramolecular OH–π hydrogen bond, and an "open" conformer where the OH group can interact with the solvent. The position of this equilibrium is highly sensitive to the solvent's hydrogen-bonding capability. Non-polar solvents would favor the intramolecularly bonded form, while polar, protic solvents would compete for the hydrogen bond, favoring the open form.

Spectroscopic Shifts: Solvents can cause shifts in UV-Vis and IR absorption spectra (solvatochromism). Theoretical calculations incorporating solvent models can predict these shifts. For instance, the O-H stretching frequency in the IR spectrum is a sensitive probe of the hydrogen-bonding environment.

Reaction Rates: The rates of chemical reactions can be profoundly affected by the solvent's ability to stabilize or destabilize the reactants, products, and, most importantly, the transition state. Theoretical modeling of the Claisen rearrangement in different solvents would provide insight into this aspect.

While the principles are well-established, specific computational studies detailing the quantitative effects of different solvents on the properties of this compound are not found in the surveyed literature. However, the findings for substituted 2-allylphenols provide a strong qualitative framework for understanding how solvents would modulate its behavior.

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 6 Prop 2 En 1 Yl Phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in 2-fluoro-6-(prop-2-en-1-yl)phenol significantly influences the molecule's reactivity. Its electron-donating nature activates the aromatic ring, while the ortho-fluoro and allyl substituents introduce steric and electronic effects that direct the outcomes of various reactions.

Electrophilic Aromatic Substitution Pathways

The hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. youtube.com In this compound, the positions ortho to the hydroxyl group are already substituted with a fluorine atom and an allyl group. Therefore, electrophilic attack is predominantly directed to the para position.

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comuci.edu Subsequent deprotonation restores the aromaticity of the ring. byjus.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com The active electrophile is the nitronium ion (NO2+). byjus.com For this compound, this would yield 2-fluoro-6-nitro-4-(prop-2-en-1-yl)phenol.

Halogenation: Introduction of a halogen (e.g., Br, Cl). This typically requires a Lewis acid catalyst like FeBr3 or AlCl3 to generate the electrophilic halogen species. masterorganicchemistry.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. byjus.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com These reactions are catalyzed by Lewis acids. youtube.com However, the presence of the phenolic hydroxyl group can complicate these reactions due to its potential to coordinate with the Lewis acid catalyst.

The fluorine atom, although deactivating due to its high electronegativity, is also an ortho, para-director. youtube.com Its presence at an ortho position further influences the regioselectivity of EAS reactions.

Alkylation and Acylation Reactions

Alkylation and acylation can occur at the phenolic oxygen, competing with electrophilic substitution on the aromatic ring. The outcome is often dependent on the reaction conditions.

O-Alkylation (Williamson Ether Synthesis): In the presence of a base, the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide to form an ether. For example, reaction with methyl iodide in the presence of a base like potassium carbonate would yield 2-fluoro-6-(prop-2-en-1-yl)anisole.

O-Acylation: The hydroxyl group can be acylated using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding ester. For instance, reaction with acetyl chloride would produce 2-fluoro-6-(prop-2-en-1-yl)phenyl acetate (B1210297).

Intramolecular reactions involving the allyl group are also possible. For instance, under certain conditions, a Claisen rearrangement of the corresponding allyl ether could occur, although the initial synthesis of the ether is required. The Claisen rearrangement typically involves the thermal rearrangement of an aryl allyl ether to an ortho-allylphenol. mcmaster.ca

Oxidation and Reduction Pathways

Oxidation: Phenols are susceptible to oxidation. The specific products depend on the oxidizing agent used. Mild oxidation can lead to the formation of quinones. Stronger oxidizing agents can lead to degradation of the aromatic ring. The presence of the electron-donating hydroxyl and allyl groups makes the ring more susceptible to oxidation.

Reduction: The allyl group's carbon-carbon double bond can be selectively reduced without affecting the aromatic ring or the other functional groups. researchgate.net Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using diimide (N2H2), which can be generated in situ from hydrazine. researchgate.net For example, reduction of this compound would yield 2-fluoro-6-propylphenol.

Reactivity of the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making the fluoro substituent generally unreactive. However, under specific conditions, it can participate in certain transformations.

Palladium-Catalyzed C-F Activation and Cross-Coupling

While traditional SNAr is not favored, modern organometallic chemistry offers pathways for the functionalization of C-F bonds. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The activation of the strong C-F bond is challenging but can be achieved with appropriate palladium catalysts and reaction conditions. rsc.org

These reactions often involve the oxidative addition of the aryl fluoride (B91410) to a low-valent palladium(0) complex to form an arylpalladium(II) fluoride intermediate. This intermediate can then undergo reductive elimination with a suitable coupling partner to form the desired product and regenerate the palladium(0) catalyst.

Recent advancements have demonstrated the feasibility of palladium-catalyzed cross-coupling reactions of aryl fluorides, particularly those activated by electron-withdrawing groups. rsc.org However, the application of these methods to unactivated or electron-rich systems like this compound remains a significant challenge in synthetic chemistry. The development of more reactive catalytic systems is an active area of research.

It is worth noting that palladium catalysis can also facilitate C-H activation. nih.gov In some cases, ortho-C-H activation directed by the phenolic hydroxyl group could compete with or be favored over C-F activation. nih.govresearchgate.net

Chemo- and Regioselectivity in Fluorine-Containing Systems

The reactivity of the aromatic ring in this compound is governed by the directing effects of its three substituents: the hydroxyl group, the fluorine atom, and the allyl group. The hydroxyl group is a powerful activating group and is ortho, para-directing. The fluorine atom is deactivating due to its high electronegativity (inductive effect), but it is also ortho, para-directing due to resonance effects. The allyl group is a weakly activating group and is also ortho, para-directing.

In electrophilic aromatic substitution reactions, the position of attack on the aromatic ring is determined by the interplay of these electronic effects. The hydroxyl group's strong activating and directing effect will likely dominate, favoring substitution at the positions ortho and para to it. However, since both ortho positions are already substituted (with fluorine and allyl groups), the primary site for electrophilic attack would be the carbon atom para to the hydroxyl group (C4). The fluorine atom at C2 further influences the regioselectivity. While it directs ortho and para, its strong inductive withdrawal deactivates the adjacent C3 position.

The presence of electron-withdrawing groups, like fluorine, generally increases the acidity of phenols. researchgate.net This increased acidity can influence reaction pathways that involve the phenoxide ion. The control of regioselectivity in substituted phenols, particularly those with multiple substituents, can be challenging. researchgate.net Lewis acids can be employed to promote selective functionalization at specific positions on the aromatic ring. researchgate.net For instance, in related substituted phenols, Lewis acids have been used to direct cyanation to a specific ortho position. researchgate.net

Reactivity of the Prop-2-en-1-yl (Allylic) Group

Electrophilic Addition Reactions to the Alkene

The prop-2-en-1-yl (allyl) group possesses a carbon-carbon double bond, which is susceptible to electrophilic addition reactions. wikipedia.org In these reactions, an electrophile adds across the double bond, breaking the pi (π) bond and forming two new sigma (σ) bonds. wikipedia.org Common electrophilic additions to alkenes include halogenation (with X₂), hydrohalogenation (with HX), hydration (with H₂O), and oxymercuration. wikipedia.org

The driving force for these reactions is the attack of an electrophile on the electron-rich double bond. wikipedia.org For an unsymmetrical alkene like the one in this compound, the regioselectivity of the addition is often governed by Markovnikov's rule. This rule states that in the addition of a protic acid HX, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide (X) group attaches to the carbon with more alkyl substituents. byjus.com This is due to the formation of the more stable carbocation intermediate during the reaction. byjus.com

In the case of this compound, electrophilic attack on the double bond would lead to a carbocation. The proximity of the electron-rich phenol (B47542) ring could potentially influence the stability of this carbocation and thus the regioselectivity of the reaction.

| Reaction Type | Reagent | General Product |

| Halogenation | Br₂, Cl₂ | Vicinal dihalide |

| Hydrohalogenation | HBr, HCl | Alkyl halide |

| Hydration | H₂O, H⁺ | Alcohol |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Alcohol |

Radical Reactions and Polymerization Potential

The allyl group in this compound can also participate in radical reactions. Free radical polymerization is a common method for producing polymers from vinyl monomers. fujifilm.comyoutube.com This process typically involves three main stages: initiation, propagation, and termination. fujifilm.comyoutube.com An initiator, such as a peroxide or an azo compound, is used to generate radicals, which then add to the double bond of the monomer to initiate a chain reaction. fujifilm.com

However, the radical polymerization of propylene (B89431) and its derivatives can be challenging due to allylic hydrogen abstraction, which can lead to chain transfer and hinder the formation of high molecular weight polymers. mdpi.com Despite this, radical polymerization of some allylic compounds has been achieved under specific conditions. For instance, the radical copolymerization of ethylene (B1197577) with other monomers like vinyl acetate occurs under milder conditions than the homopolymerization of ethylene. mdpi.com

The potential for this compound to undergo radical polymerization would depend on the specific reaction conditions, including the choice of initiator and solvent. The phenolic hydroxyl group might also influence the reaction, as phenols can sometimes act as radical scavengers.

Rearrangement Reactions (e.g., Claisen Rearrangement)

Aryl allyl ethers are known to undergo a thermal acs.orgacs.org-sigmatropic rearrangement known as the Claisen rearrangement. wikipedia.orgorganic-chemistry.org In this concerted, intramolecular process, an allyl aryl ether rearranges to form an o-allylphenol. libretexts.org The reaction proceeds through a cyclic, six-membered transition state. libretexts.org

For this compound, if it were to first be converted to its corresponding allyl ether (2-fluoro-1-(prop-2-en-1-yloxy)benzene), this ether would be a candidate for a Claisen rearrangement. However, since the starting compound is already a phenol with an allyl group at an ortho position, it represents the product of a Claisen rearrangement of the corresponding allyl ether of 2-fluorophenol (B130384).

If both ortho positions of an aryl allyl ether are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org In the case of this compound, the ortho positions relative to the hydroxyl group are substituted. If this compound were to be formed from an allyl ether of a differently substituted phenol, the initial rearrangement would be directed to an available ortho position.

| Claisen Rearrangement Variations | Description |

| Aromatic Claisen Rearrangement | The acs.orgacs.org-sigmatropic rearrangement of an aryl allyl ether to an o-allylphenol. byjus.com |

| Bellus–Claisen Rearrangement | The reaction of allylic ethers, amines, or thioethers with ketenes. wikipedia.org |

| Eschenmoser–Claisen Rearrangement | The reaction of an allylic alcohol with an amide acetal (B89532) to form a γ,δ-unsaturated amide. |

| Ireland–Claisen Rearrangement | The reaction of an allylic ester with a strong base to form a γ,δ-unsaturated carboxylic acid. |

| Johnson–Claisen Rearrangement | The reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester. wikipedia.org |

Intermolecular and Intramolecular Interactions Governing Reactivity (e.g., Hydrogen Bonding, Halogen Bonding)

The reactivity of this compound is influenced by both intramolecular and intermolecular non-covalent interactions.

Hydrogen Bonding: The presence of a hydroxyl group allows for hydrogen bonding. libretexts.org Intramolecularly, a hydrogen bond could potentially form between the hydrogen of the hydroxyl group and the adjacent fluorine atom. However, studies on 2-halophenols suggest that intramolecular hydrogen bonding is very weak in 2-fluorophenol. rsc.org Intermolecularly, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to associations between molecules. This can affect the molecule's physical properties and its reactivity by influencing the availability of the hydroxyl proton and the electron density on the oxygen atom.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species. wikipedia.orgrsc.org It occurs between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophilic region on another molecule. rsc.org The strength of halogen bonding generally follows the trend I > Br > Cl > F. wikipedia.org Due to fluorine's high electronegativity, it is the weakest halogen bond donor. In this compound, the fluorine atom is unlikely to be a strong halogen bond donor. However, weak halogen bonding interactions might still play a role in the solid-state packing of the molecule. researchgate.net The interplay of hydrogen and halogen bonding has been observed to be significant in the crystal structures of other dihalogenated phenols. researchgate.net

Reaction Mechanism Elucidation Through Isotopic Labeling and Kinetic Studies

The elucidation of reaction mechanisms for compounds like this compound is crucial for understanding their reactivity and for the rational design of synthetic methodologies. Isotopic labeling and kinetic studies are powerful tools that provide detailed insights into the transition states and intermediates involved in chemical transformations. While specific studies on this compound are not extensively documented in publicly available literature, the principles of these techniques can be applied to its potential reactions, such as the Claisen rearrangement and radical-mediated additions.

Isotopic Labeling Studies

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes to trace its path throughout a chemical reaction. This technique provides definitive evidence for bond-forming and bond-breaking steps and can distinguish between different possible mechanistic pathways.

Claisen Rearrangement: The Claisen rearrangement is a libretexts.orglibretexts.org-sigmatropic rearrangement that allyl phenyl ethers undergo upon heating. libretexts.orgorganic-chemistry.org For this compound, this would first involve the formation of the corresponding allyl phenyl ether. Evidence for the concerted mechanism of the Claisen rearrangement has been historically established through isotopic labeling. libretexts.org

A hypothetical isotopic labeling study for the allyl ether of this compound could involve labeling the terminal carbon of the allyl group with Carbon-14 (¹⁴C). If the reaction proceeds through a concerted libretexts.orglibretexts.org-sigmatropic rearrangement, the ¹⁴C label would be expected to be at the carbon atom newly bonded to the aromatic ring in the intermediate, which then tautomerizes to the final phenol product.

Table 1: Hypothetical Isotopic Labeling Experiment for Claisen Rearrangement

| Reactant | Proposed Mechanism | Expected Product |

| 2-Fluoro-6-(prop-2-en-1-yl-¹⁴C)phenyl ether | Concerted libretexts.orglibretexts.org-Sigmatropic Rearrangement | 2-Allyl(1-¹⁴C)-6-fluorophenol |

This type of study would confirm the intramolecular nature of the rearrangement and the specific connectivity changes occurring in the transition state.

Radical Reactions: The allyl group of this compound is susceptible to radical reactions. lumenlearning.comlibretexts.org For instance, in the presence of a radical initiator and a hydrogen donor, a radical addition to the double bond could occur. Isotopic labeling, often with deuterium (B1214612) (²H), can be used to probe the mechanism of such reactions.

Consider a hypothetical radical-mediated hydrostannation using tributyltin deuteride (B1239839) ((n-Bu)₃SnD). The position of the deuterium atom in the product would reveal the regioselectivity of the radical addition and provide information about the stability of the intermediate radical.

Table 2: Hypothetical Deuterium Labeling in Radical Addition

| Reactant | Reagent | Possible Intermediates | Expected Product(s) |

| This compound | (n-Bu)₃SnD, AIBN (initiator) | 2-Fluoro-6-(2-(tributylstannyl)prop-1-yl)phenol radical, 2-Fluoro-6-(1-(tributylstannyl)prop-2-yl)phenol radical | 2-Fluoro-6-(2-deuteropropyl)phenol and/or 2-Fluoro-6-(1-deuteropropyl)phenol |

The distribution of the deuterium in the products would help in understanding the factors controlling the regiochemical outcome of the radical attack.

Kinetic Studies

Kinetic studies measure the rate of a reaction and how it is affected by changes in concentration of reactants, catalysts, and temperature. This information is used to determine the reaction order, rate constants, and activation parameters (enthalpy and entropy of activation), which provide insights into the composition and structure of the transition state.

Rate Law Determination: For a potential reaction of this compound, for example, a palladium-catalyzed cross-coupling reaction at the phenolic hydroxyl group, the rate law would be determined by systematically varying the concentrations of the phenol, the coupling partner, the catalyst, and any ligands.

A hypothetical rate law might take the form: Rate = k[this compound]ˣ[Coupling Partner]ʸ[Catalyst]ᶻ

The exponents x, y, and z represent the order of the reaction with respect to each component and are determined experimentally. A first-order dependence on the phenol (x=1) would suggest that it is involved in the rate-determining step. masterorganicchemistry.com

Table 3: Hypothetical Kinetic Data for a Cross-Coupling Reaction

| Experiment | [Phenol] (M) | [Coupling Partner] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.01 | 1.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.02 | 4.0 x 10⁻⁴ |

From this hypothetical data, the reaction would be first order in the phenol, zero order in the coupling partner, and second order in the catalyst.

Kinetic Isotope Effect (KIE): The Kinetic Isotope Effect is a powerful tool for determining whether a C-H (or other) bond is broken in the rate-determining step of a reaction. It is measured by comparing the rate of a reaction with a normal substrate to the rate of the same reaction with an isotopically substituted substrate (e.g., replacing hydrogen with deuterium).

If a C-H bond is broken in the rate-determining step, a primary KIE (kH/kD > 1, typically 2-8) is observed. For this compound, a KIE study could be designed to investigate a reaction involving the abstraction of an allylic hydrogen.

Table 4: Hypothetical Kinetic Isotope Effect Data

| Substrate | Rate Constant (k) at 298 K | KIE (kH/kD) | Mechanistic Implication |

| This compound | kH = 2.5 x 10⁻³ s⁻¹ | 6.5 | C-H bond breaking is part of the rate-determining step. |

| 2-Fluoro-6-(prop-2-en-1,1-dideuterio-1-yl)phenol | kD = 3.8 x 10⁻⁴ s⁻¹ |

A significant KIE, as shown in the hypothetical data, would strongly support a mechanism where the allylic C-H bond is cleaved in the slowest step of the reaction. The absence of a significant KIE (kH/kD ≈ 1) would suggest that this bond is not broken in the rate-determining step.

Through the careful application of isotopic labeling and kinetic studies, a detailed mechanistic picture of the reactions of this compound can be constructed, providing a solid foundation for its synthetic applications.

Derivatization Strategies and Analogs of 2 Fluoro 6 Prop 2 En 1 Yl Phenol in Academic Research

Synthesis of Ether and Ester Derivatives of the Phenol (B47542) Moiety

The hydroxyl group of 2-Fluoro-6-(prop-2-en-1-yl)phenol serves as a prime site for derivatization, most commonly through the formation of ethers and esters. These modifications are fundamental in organic synthesis, often employed to protect the phenolic hydroxyl group or to modulate the compound's physicochemical properties.

The Williamson ether synthesis is a classic and widely employed method for converting phenols to their corresponding ethers. google.com This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. google.com While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this method is well-established for a wide range of substituted phenols. google.comresearchgate.net The synthesis of various aryl ethers is crucial for creating molecules with diverse biological activities and material properties.

Similarly, esterification of the phenolic hydroxyl group is a common transformation. This can be achieved through various methods, including reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic conditions. For instance, the acetylation of the related compound 2-allylphenol (B1664045) has been reported as a straightforward process. mdpi.com These ester derivatives are valuable as intermediates and as final products with applications in areas such as prodrug design and materials science.

Table 1: General Methods for Ether and Ester Synthesis of Phenols

| Derivative Type | General Reaction | Reagents and Conditions | Key Features |

| Ether | Williamson Ether Synthesis | Phenol, Base (e.g., NaH, K₂CO₃), Alkyl Halide | Versatile, SN2 mechanism, suitable for primary alkyl halides. google.com |

| Ester | Acylation | Phenol, Acyl Halide or Anhydride, Base (e.g., Pyridine (B92270), Et₃N) | Generally high-yielding, suitable for a wide range of acylating agents. |

| Ester | Fischer Esterification | Phenol, Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-controlled, often requires removal of water. |

Functionalization of the Allylic Side Chain

The prop-2-en-1-yl (allyl) group of this compound provides a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

Epoxidation and Dihydroxylation of the Alkene

The double bond of the allyl group is susceptible to oxidation reactions, leading to the formation of epoxides and diols. Epoxidation can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in aprotic solvents. This reaction proceeds via a concerted mechanism to yield an oxirane ring. The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation of the alkene can be performed to yield vicinal diols. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). rsc.org Anti-dihydroxylation can be accomplished via the acid-catalyzed hydrolysis of an intermediate epoxide. google.com These diol products introduce increased hydrophilicity and additional sites for further functionalization. While specific studies on 2-fluoro-6-allylphenol are scarce, these are standard and reliable methods for alkene functionalization. researchgate.netmdpi.com

Isomerization and Hydrogenation of the Allylic Group

The position of the double bond in the allyl group can be altered through isomerization. This reaction is often catalyzed by transition metals and can lead to the formation of the more thermodynamically stable internal alkene, (E/Z)-2-fluoro-6-(prop-1-en-1-yl)phenol. Studies on related allyl-substituted aromatic compounds have shown that this isomerization can be achieved using various catalysts. organic-chemistry.org

Conversion to Aldehyde or Carboxylic Acid Functionalities